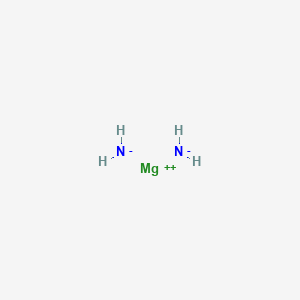

Magnesium diamide

説明

Significance of Magnesium in Main Group Organometallic Chemistry and Catalysis

Magnesium holds a prominent position in main group organometallic chemistry, primarily due to its abundance, low cost, and favorable environmental and toxicological profile compared to many transition metals. thieme-connect.comchemistryviews.org The organometallic chemistry of magnesium is extensive, with Grignard reagents (RMgX) being one of the most crucial classes of reagents for constructing carbon-carbon bonds in organic synthesis. acs.orglibretexts.org The reactivity of organomagnesium compounds is influenced by the electropositive nature of the metal, which imparts significant carbanionic character to the carbon atom bonded to it. msu.edu

In recent years, the role of magnesium has expanded beyond classical stoichiometry into the realm of catalysis. acs.org Magnesium-based catalysts are attractive because they are based on a cheap, non-toxic, and recyclable alkaline earth metal. thieme-connect.com Coordination complexes of magnesium have emerged as environmentally benign molecular catalysts for a variety of organic transformations and polymerization reactions. acs.org Researchers have developed magnesium catalysts for highly atom-economic processes like hydroelementation (such as hydroboration and hydroamination) and dehydrocoupling reactions. chemistryviews.orgdoi.org These catalysts have shown remarkable versatility, enabling reactions such as the hydroboration of alkynes, nitriles, and imines under mild conditions. chemistryviews.org Furthermore, the development of in-situ generated magnesium catalysts and their application in asymmetric synthesis is a rapidly growing area, offering efficient pathways to valuable chiral molecules. thieme-connect.comrsc.org

Historical Context and Evolution of Magnesium Amide Research

The journey into magnesium amide chemistry is rooted in the foundational discoveries of organomagnesium chemistry. The field was revolutionized by Victor Grignard's discovery of organomagnesium halides (Grignard reagents) in 1900, which provided a powerful tool for organic synthesis. libretexts.orgwikipedia.org While Grignard reagents are primarily carbon-centered nucleophiles, their reactions laid the groundwork for exploring other magnesium-element bonds.

A pivotal moment in magnesium amide research occurred in 1947 when Charles R. Hauser first described magnesium amide bases, now commonly referred to as Hauser bases. wikipedia.org These compounds, with the general formula R₂NMgX (where X is a halide), are typically prepared by treating a secondary amine with a Grignard reagent. wikipedia.org Hauser bases demonstrated distinct advantages over the more common organolithium reagents; their more covalent metal-ligand bonds result in lower reactivity, which in turn leads to higher functional group tolerance and greater chemoselectivity in reactions like metalation. wikipedia.org

The evolution of this research has been driven by the need to overcome certain limitations, such as the poor solubility of early Hauser bases in common solvents like tetrahydrofuran (THF). wikipedia.org This led to the development of "Turbo-Hauser bases," such as TMPMgCl·LiCl, where the addition of lithium chloride enhances solubility and kinetic basicity, expanding their synthetic utility. wikipedia.org Modern research continues to build on this legacy, exploring new ligand frameworks and applications for magnesium amides and diamides in complex synthesis and catalysis. doi.orgacs.org

Categorization of Magnesium Diamide Species in Advanced Chemical Studies

This compound species, which feature two amide ligands bound to a central magnesium atom [Mg(NR₂)₂], are categorized based on their structural characteristics, which are heavily influenced by the steric and electronic properties of the amide ligands. These compounds can exist as monomers, dimers, or higher-order polymers. The Schlenk equilibrium is a key concept, describing the equilibrium between a heteroleptic species like a Hauser base (R₂NMgCl) and its homoleptic counterparts, this compound [(R₂N)₂Mg] and magnesium chloride (MgCl₂). wikipedia.org

The structural diversity of magnesium diamides is a central theme in their study:

Monomeric Complexes: The presence of very bulky or sterically demanding amide ligands can prevent intermolecular association, leading to the formation of monomeric this compound complexes. These species are often highly reactive due to the coordinatively unsaturated nature of the magnesium center. acs.org

Dimeric and Polymeric Complexes: With less sterically hindered amide ligands, magnesium diamides tend to aggregate into dimeric or polymeric structures. acs.org In these arrangements, the amide ligands often bridge between two or more magnesium centers, satisfying the metal's coordination sphere.

Chelating Diamide Complexes: Ligands that contain two amide functionalities within a single molecule can chelate to the magnesium center, forming stable, well-defined monomeric complexes. These are particularly important in the design of catalysts and precursors for materials science. rsc.org

Low-Valent Dimagnesium(I) Species: A more recent and advanced category involves the chemical reduction of bulky magnesium(II) diamide complexes. This process can lead to the formation of remarkable dimagnesium(I) compounds that feature a direct magnesium-magnesium bond. rsc.orgwikipedia.orgrsc.org The steric bulk of the diamide ligand is crucial in stabilizing this unusual low oxidation state. rsc.orgresearchgate.net

The following table provides a summary of these categories:

| Category | General Formula/Motif | Key Structural Features | Example(s) |

| Homoleptic Dialkylamides | Mg(NR₂)₂ | Can be monomeric, dimeric, or polymeric depending on the bulk of R. Often formed via the Schlenk equilibrium. wikipedia.org | (iPr₂N)₂Mg wikipedia.org |

| Chelating Diamides | Mg(L) where L is a dianionic diamide ligand | Ligand binds to Mg at two nitrogen sites, typically forming a monomeric, cyclic structure. rsc.org | [Mg(TripNON)] rsc.org |

| Monomeric Silylamides | Mg[N(R)(SiMe₃)]₂(Solvent)ₓ | Bulky silylamide ligands prevent oligomerization, often coordinating solvent molecules. acs.org | Mg[N(Ad)(SiMe₃)]₂(Et₂O) acs.org |

| Dimeric Amidinate Complexes | [Mg(R'C(NR)₂)₂]₂ | Amidinato ligands, which are isoelectronic with carboxylates, can form bridged dimeric structures. acs.org | [Bis(N,N'-diisopropylacetamidinato)magnesium]₂ acs.org |

| Dianionic Dimagnesium(I) Complexes | [{K(L)Mg}₂] where L is a bulky diamide | Contains a formal Mg-Mg single bond, stabilized by bulky diamide ligands and counterions. rsc.orgrsc.org | [{K(TripNON)Mg}₂] rsc.org |

特性

CAS番号 |

7803-54-5 |

|---|---|

分子式 |

H4MgN2 |

分子量 |

56.35 g/mol |

IUPAC名 |

magnesium;azanide |

InChI |

InChI=1S/Mg.2H2N/h;2*1H2/q+2;2*-1 |

InChIキー |

PKMBLJNMKINMSK-UHFFFAOYSA-N |

SMILES |

[NH2-].[NH2-].[Mg+2] |

正規SMILES |

[NH2-].[NH2-].[Mg+2] |

他のCAS番号 |

7803-54-5 |

物理的記述 |

Magnesium diamide appears as a whitish to gray-colored crystalline solid. Denser than water. Contact may irritate skin, eyes and mucous membranes. Vapors may be toxic by inhalation. Used to make other chemicals. |

製品の起源 |

United States |

Conventional Magnesium Diamide Mg Nh2 2 : Synthesis and Fundamental Reactivity

Synthetic Methodologies for Magnesium Diamide

The synthesis of this compound can be achieved through several chemical pathways, each with distinct precursors and reaction conditions.

Ammonia-Based Synthetic Routes

Ammonia serves as a key reactant in the direct synthesis of this compound. One method involves the reaction of metallic magnesium with ammonia. A mechanochemical approach, which uses high-energy ball milling, allows for the synthesis of amorphous this compound at room temperature by reacting metallic magnesium directly with ammonia over an extended period (e.g., 72 hours). researchgate.net This process is described as a two-stage reaction: an initial surface reaction forms magnesium hydride (MgH₂) and some this compound, followed by the reaction of the newly formed MgH₂ with ammonia to yield more Mg(NH₂)₂. researchgate.net

Another ammonia-based route involves heating magnesium in an ammonia atmosphere. For instance, heating magnesium to 300°C in an autoclave with ammonia at a pressure of 0.6-0.8 MPa results in the formation of this compound. lookchem.com The reaction between magnesium hydride and ammonia gas at ambient temperature and a pressure of 0.5 MPa also yields this compound. nasspublishing.com Furthermore, magnesium nitride (Mg₃N₂) can serve as a convenient solid source of ammonia in situ. While primarily used for the synthesis of organic amides from esters by reacting with an alcohol like methanol to generate ammonia, this highlights the reactivity of magnesium-nitrogen compounds with proton sources to form amides. organic-chemistry.org

In liquid ammonia, magnesium compounds can also be converted to the diamide. For example, di-n-butylmagnesium, when reacted in a medium containing liquid ammonia, can be transformed into magnesium nitride upon heating, a process that inherently involves the formation of amide intermediates. rsc.org The equilibrium between dissolved magnesium ions and ammonia in liquid ammonia can lead to the formation of this compound and ammonium ions. scispace.com

| Precursor | Reagent | Conditions | Product |

| Metallic Mg | Ammonia (gas) | High-energy ball milling, room temperature, 72 h | Amorphous Mg(NH₂)₂ |

| Metallic Mg | Ammonia (gas) | 300°C, 0.6-0.8 MPa pressure | Crystalline Mg(NH₂)₂ |

| MgH₂ | Ammonia (gas) | Ambient temperature, 0.5 MPa pressure | Mg(NH₂)₂ |

| Mg₃N₂ | Methanol (to generate NH₃ in situ) | 80°C | Used for organic amide synthesis |

| di-n-butylmagnesium | Liquid Ammonia | Heating to 500-600°C | Mg₃N₂ (via amide intermediates) |

Utilization of Organometallic Precursors in this compound Synthesis

Organometallic compounds of magnesium are versatile precursors for synthesizing magnesium amides, typically through the deprotonation of an amine. While much of the research focuses on the synthesis of magnesium bis(dialkylamides), the fundamental reaction involves the treatment of an amine with a Grignard reagent (RMgX) or a dialkylmagnesium compound (R₂Mg). thieme-connect.dethieme-connect.de For the synthesis of the parent this compound, this would conceptually involve the reaction of ammonia with these organometallic reagents.

The general reactions are as follows:

2 R₂NH + MgR'₂ → Mg(NR₂)₂ + 2 R'H

2 R₂NH + 2 RMgX → Mg(NR₂)₂ + MgX₂ + 2 RH

For example, magnesium bis(diisopropylamide) is prepared by the deprotonation of diisopropylamine with butyl(sec-butyl)magnesium. thieme-connect.de Similarly, deprotonation of dianiline pro-ligands with Mg{CH₂(SiMe₃)}₂ is a common route to complex this compound compounds. rsc.orgchemrxiv.orgresearchgate.net The reaction of an amine with a Grignard reagent in the presence of a lithium salt like LiCl can also be used to prepare mixed magnesium/lithium amides. google.com These methods are primarily employed for substituted amides but illustrate the established reactivity pattern where an organomagnesium compound acts as a strong base to deprotonate an N-H bond, a principle applicable to the formation of Mg(NH₂)₂ from ammonia.

| Organometallic Precursor | Amine | Product Type |

| Grignard Reagents (RMgX) | Primary/Secondary Amines | (Dialkylamino)magnesium halides or Magnesium bis(dialkylamides) |

| Dialkylmagnesium (R₂Mg) | Primary/Secondary Amines | Magnesium bis(dialkylamides) |

| Mg{CH₂(SiMe₃)}₂ | Dianiline Pro-ligands | Complex Magnesium Diamides |

Salt Metathesis Reactions for this compound Formation

Salt metathesis, or double displacement, is another effective strategy for the synthesis of this compound. This method typically involves the reaction of a magnesium halide with a suitable amide salt. A common route is the reaction of anhydrous magnesium bromide (MgBr₂) or magnesium chloride (MgCl₂) with two equivalents of a lithium amide. acs.orgconicet.gov.ar

For instance, Mg(NH₂)₂ has been synthesized via a metathesis reaction between lithium amide (LiNH₂) and magnesium chloride (MgCl₂), which also produces lithium chloride (LiCl) as a co-product. conicet.gov.ar This approach is widely used for synthesizing a variety of magnesium amide complexes, including those with bulky silylamide ligands, by reacting anhydrous MgBr₂ with the corresponding lithium silylamide. acs.org Similarly, salt metathesis reactions between alkali metal salts of diamidopropane ligands and calcium or strontium iodides are used to form related alkaline earth metal amide complexes. nih.gov

| Magnesium Salt | Amide Salt | Product | Byproduct |

| MgCl₂ | LiNH₂ | Mg(NH₂)₂ | LiCl |

| MgBr₂ | LiN(R)(SiMe₃) | Mg[N(R)(SiMe₃)]₂ | LiBr |

Fundamental Reactivity of this compound

This compound is a strong base and exhibits reactivity characteristic of metal amides.

Role in Proton Abstraction and Anion Generation

As a strong base, this compound and its organic derivatives are effective reagents for proton abstraction (metalation). thieme-connect.dethieme-connect.de They can deprotonate various acidic C-H, N-H, and O-H bonds. For example, magnesium amides generated in situ from ethylmagnesium bromide and secondary amines are used in organic synthesis. lookchem.com These reagents can deprotonate ketones, such as cyclohexanone, to generate magnesium enolates. google.com While specific examples detailing the use of the parent Mg(NH₂)₂ are less common in the literature than for its substituted counterparts like magnesium bis(diisopropylamide), its fundamental basicity dictates its capability for such transformations. Bases like Mg(NH₂)₂ are chemically similar to alkalis, and when soluble, they produce solutions with a pH greater than 7.0. noaa.gov

Reactions with Inorganic Substrates

This compound is reactive towards a range of inorganic substrates. It reacts violently with water in an exothermic reaction to produce magnesium hydroxide and evolve ammonia gas. noaa.govnih.gov As a base, it can neutralize acids and may generate flammable or toxic gases when reacted with substances like ammonium salts or nitrides. noaa.govnih.gov

The reactivity of magnesium amides extends to reactions with other inorganic compounds. For example, sulfoxides can be transformed into sulfides, dithioacetals, or vinyl sulfides upon reaction with magnesium amides. lookchem.com In the context of materials science, the Mg(NH₂)₂/2LiH system is studied for hydrogen storage, where it undergoes reactions with lithium hydride (LiH) upon heating to release hydrogen, forming lithium magnesium imide (Li₂Mg(NH)₂). researchgate.netconicet.gov.ar Furthermore, more complex, bulky this compound complexes can be reduced by alkali metals to form low-valent magnesium(I) species, which are powerful reducing agents capable of activating small molecules like N₂, CO, and H₂. rsc.orgresearchgate.net

Applications as a Polymerization Initiator or Catalyst

Magnesium amides and their derivatives have garnered significant attention as effective initiators and catalysts in the field of polymer chemistry. Their utility is particularly prominent in ring-opening polymerization (ROP) reactions, especially for cyclic esters like lactide, to produce biodegradable polymers such as polylactide (PLA). nih.govrsc.org Bases, including magnesium amides, can initiate polymerization in certain organic compounds, notably epoxides, and often act as catalysts. nih.gov While conventional this compound (Mg(NH2)2) itself is a foundational compound, much of the research has focused on magnesium complexes featuring various ancillary ligands, which offer enhanced activity, solubility, and stereocontrol. researchgate.netresearchgate.net

Magnesium-based catalysts are attractive due to the low toxicity and ready availability of magnesium. researchgate.net They have demonstrated some of the highest rates of lactide polymerization. researchgate.net The primary challenge with some magnesium-based catalysts, like magnesium alkoxides, is their tendency to form aggregates, which can complicate their catalytic behavior. researchgate.net

Ring-Opening Polymerization (ROP) of Lactide

The synthesis of polylactide (PLA), a biodegradable and biocompatible polyester, through the ring-opening polymerization of lactide is a major application for magnesium-based catalysts. nih.govuleth.ca Research has explored a variety of magnesium complexes that effectively catalyze this transformation, often in the presence of an alcohol co-initiator.

Magnesium Complexes with Beta-Diiminate Ligands: A series of magnesium(II) alkoxides supported by a beta-diiminate ligand framework have been shown to be exceptionally fast for the polymerization of rac-lactide. nih.gov For instance, the complex [(BDI-1)MgO(i)Pr]2 demonstrated the ability to polymerize 500 equivalents of rac-lactide to 96% yield in under five minutes at 20°C. nih.gov These polymerizations are characterized as living, which is indicated by the narrow polydispersities of the resulting polymers and the linear relationship between the number average molecular weight and both conversion and monomer-to-catalyst ratios. nih.gov

Magnesium Complexes with Indole-Based Ligands: Novel bis-indolyl magnesium complexes have been synthesized and shown to have efficient catalytic activities for the ROP of L-lactide when an alcohol is present. mdpi.com These catalysts demonstrate the versatility of ligand design in tuning the catalytic properties of the magnesium center. mdpi.com

Ligand-Free Magnesium Systems: A simple and convenient catalyst system can be generated from ligand-free di-n-butylmagnesium (MgⁿBu₂) combined with an alcohol, such as diphenylmethanol (Ph₂CHOH). acs.org This binary system exhibits exceptionally high activity, particularly with a large excess of the alcohol, displaying characteristics of immortal polymerization. acs.org This allows for the production of up to 500 polylactide chains per magnesium center. acs.org The molecular weights of the PLA can be precisely controlled by the amount of alcohol used, while maintaining narrow molecular weight distributions (PDI = 1.08–1.18). acs.org The active polymerization intermediate in this system was identified as a tetranuclear magnesium complex, Mg₄(Ph₂CHO)₈(THF)₂. acs.org

Magnesium Complexes with NNO Ligands: Magnesium complexes synthesized with a tridentate NNO ligand exhibit good catalytic performance for the ROP of rac-lactide in the presence of benzyl alcohol, yielding polymers with narrower molecular weight distributions. rsc.org Kinetic studies revealed that the polymerization process follows first-order kinetics with respect to the monomer concentration and proceeds in two linear stages. rsc.org The data suggests that benzyl alcohol acts as the initiator in a monomer-activated mechanism. rsc.org

Research Findings on Lactide Polymerization with Magnesium Catalysts

The following table summarizes key findings from studies on lactide polymerization using various magnesium catalysts.

| Catalyst / Initiator System | Monomer | [Monomer]:[Mg] Ratio | Time | Conversion (%) | Polymer Mn ( g/mol ) | PDI | Ref |

| [(BDI-1)MgO(i)Pr]₂ | rac-lactide | 500:1 | < 5 min | 96 | - | - | nih.gov |

| MgⁿBu₂ / Ph₂CHOH | L-lactide | 200:1 - 5000:1 | - | - | Controlled by [OH]₀/[Mg]₀ | 1.08 - 1.18 | acs.org |

| Mg complex with NNO ligand | rac-lactide | - | - | - | Narrow | - | rsc.org |

| Clnacnac(Bn)MgOtBu / BnOH | rac-lactide | - | - | - | Slightly isotactic | - | researchgate.net |

PDI: Polydispersity Index; Mn: Number-average molecular weight

The stereoselectivity of the polymerization can be influenced by the choice of metal center and ligand structure. For example, a switch from a zinc center to a magnesium center with the same ligand framework can change the polymerization of rac-lactide from isoselective to heteroselective. researchgate.net While many magnesium catalysts are non-stereoselective or heteroselective, some systems, like those using certain diketiminate complexes, can produce slightly isotactic polymers. researchgate.netresearchgate.net

Polymerization of Olefins

Magnesium compounds are also integral to catalysts for olefin polymerization. Supported titanium-magnesium catalysts (TMCs) are used in the polymerization of ethylene, propylene, and other α-olefins. nih.gov In these multisite Ziegler-Natta type catalysts, the magnesium compound acts as a support for the active titanium species. The heterogeneity of active sites on these catalysts influences the polymer chain transfer reactions, which in turn affects the molecular weight of the resulting polyolefins. nih.gov For instance, in the polymerization of α-olefins, the chain transfer reaction with hydrogen occurs with higher reactivity on active sites that produce high molecular weight polymers. nih.gov

Advanced Applications and Future Research Directions

Utilization as Precursors for Novel Materials in Advanced Synthesis

Magnesium amide chemistry is an increasingly active area of study for the synthesis of novel materials. acs.org These compounds serve as versatile precursors for a range of materials with tailored properties. Their utility stems from their reactivity, which allows for the formation of new chemical bonds and structures.

One of the key applications of magnesium amides is in the creation of magnesium-based complexes with specific functionalities. For instance, the reaction of magnesium dialkyls or Grignard reagents with secondary amines yields magnesium amide complexes. acs.org The structure of these complexes can be finely tuned by the choice of solvent and the steric bulk of the organic substituents on the amide ligand. acs.org Research has demonstrated the synthesis of various solvent-dependent monomers and solvent-free dimers of magnesium amide compounds, which have been characterized using multinuclear NMR and single-crystal X-ray diffraction. acs.org

These magnesium amide precursors are also being explored for their potential in the synthesis of low-valent magnesium compounds, particularly magnesium(I) dimers. acs.org These dimers, which feature a magnesium-magnesium bond, are powerful reducing agents with applications in both organic and inorganic synthesis. acs.orgresearchgate.net The synthesis of these novel compounds often involves the reduction of a magnesium(II) halide starting material, but the use of magnesium amide precursors offers alternative synthetic routes. acs.org

Furthermore, magnesium diamide and related compounds are being investigated as precursors for the synthesis of materials for specific applications such as carbon dioxide fixation and as source compounds in metal organic chemical vapor deposition (MOCVD) for creating thin films. acs.org The thermal stability of magnesium derivatives often makes them more suitable than their lithium counterparts for these synthetic applications. acs.org

A summary of representative magnesium amide precursors and their resulting novel materials is presented in the table below.

| Precursor | Reactant(s) | Resulting Material/Complex | Potential Application | Reference |

| Mg[N(benzyl)(SiMe₃)]₂(Et₂O)₂ | DMAP or HMPA | Mg[N(benzyl)(SiMe₃)]₂(DMAP)₂ or Mg[N(benzyl)(SiMe₃)]₂(HMPA)₂ | Advanced Synthesis | acs.org |

| [{SiNDipp}Mg] | Sodium | [{SiNDipp}MgNa]₂ | Reductive Dimerization | acs.org |

| [(TCHPNON)Mg] | 5% w/w K/KI under N₂ | [{K(TCHPNON)Mg}₂(μ-N₂)] | N₂ Activation | chemrxiv.orgresearchgate.net |

| Dibenzyl magnesium | Carbodiimides | Amidinato ligand–supported magnesium complexes | Catalysis | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Role in Energy-Related Technologies (e.g., Hydrogen Storage Systems)

Magnesium-based materials are at the forefront of research into solid-state hydrogen storage, a critical technology for the advancement of a hydrogen-based economy. llnl.govresearchgate.net Magnesium hydride (MgH₂) is a particularly attractive candidate due to its high hydrogen storage capacity, both by weight (7.6 wt.%) and volume. llnl.govresearchgate.netscitechdaily.com However, its practical application is hindered by slow hydrogen absorption and desorption kinetics and a high operating temperature, which are consequences of the high thermodynamic stability of MgH₂. llnl.govmdpi.com

This compound plays a crucial role in overcoming these limitations. While not a primary storage material itself, it is a key component in complex hydride systems that exhibit improved hydrogen storage properties. The combination of magnesium hydride with metal amides, such as lithium amide (LiNH₂), creates a synergistic effect that enhances the kinetics and thermodynamics of hydrogen storage. llnl.gov

Recent research has shown that creating composites of magnesium hydride and alkali metal amides within a porous reduced graphene oxide shell can dramatically improve performance. llnl.gov Theoretical calculations have revealed that the graphene oxide facilitates electron transfer, weakening the bonds between hydrogen and the other elements, which in turn enhances the rates of hydrogen regeneration and release. llnl.gov

The mechanism of hydrogen storage in these complex systems involves several steps, including the dissociation of hydrogen molecules on a catalyst surface, the diffusion of hydrogen atoms into the material, and the formation of hydride phases. mdpi.com The addition of catalysts, such as transition metals, and nanostructuring of the materials are common strategies to improve the kinetics. mdpi.commdpi.com

The table below summarizes the properties of different magnesium-based hydrogen storage systems.

| Material System | Theoretical H₂ Capacity (wt.%) | Desorption Temperature (°C) | Key Features | Reference |

| Pure MgH₂ | 7.6 | >300 | High capacity, but slow kinetics and high desorption temperature. | mdpi.commdpi.com |

| Mg₂Ni | 3.6 | 250-300 | Good properties and relatively low cost. | mdpi.com |

| Mg₂FeH₆ | 5.5 | 300-350 | Ternary hydride with high capacity. | mdpi.com |

| Mg₂Co | 4.5 | 300-350 | High capacity and good reversibility. | mdpi.com |

| MgH₂ + LiNH₂ + rGO | N/A | Lowered | Synergistic effect improves thermodynamics and kinetics. | llnl.gov |

This table is interactive. Click on the headers to sort the data.

In June 2025, a significant milestone was achieved with the launch of China's first modular magnesium-based solid-state hydrogen supply system, highlighting the real-world potential of this technology. hydrogenfuelnews.com

Emerging Research Avenues in Earth-Abundant Metal Chemistry

Magnesium is the eighth most abundant element in the Earth's crust, making it an attractive and sustainable alternative to rarer and more toxic metals in chemical synthesis and catalysis. columbia.edubritannica.com The development of magnesium chemistry, particularly in novel coordination environments, is a key objective for harnessing its full potential. columbia.edu this compound and its derivatives are central to this endeavor, providing access to a wide range of reactive and structurally diverse magnesium complexes.

A significant area of emerging research is the chemistry of low-valent magnesium compounds, especially magnesium(I) dimers. acs.orgresearchgate.net These species, stabilized by bulky N-donor ligands, have proven to be versatile reducing agents, enabling the synthesis of compounds that are difficult or impossible to access with conventional methods. acs.orgresearchgate.net The reactivity of these magnesium(I) dimers is being explored in a variety of transformations, including the reductive dimerization of carbon monoxide and the activation of small molecules like dinitrogen. acs.orgchemrxiv.org

The development of magnesium-based catalysts is another major research thrust. columbia.edu Magnesium's low cost and low toxicity make it an ideal candidate for sustainable catalysis. columbia.edu Research has shown that magnesium hydride compounds can catalyze reactions such as hydrosilylation, and there is growing interest in developing magnesium-based catalysts for a broader range of organic transformations. columbia.edu

Furthermore, the study of heterobimetallic complexes containing magnesium is a burgeoning field. chemrxiv.orgresearchgate.net These complexes, which feature a magnesium center alongside another metal, can exhibit cooperative reactivity that is not observed with single-metal systems. For example, a dimagnesium-dinitrogen complex has been shown to act as a source of dimagnesium(I) diradicals in reduction reactions. chemrxiv.org

The table below highlights some of the emerging research areas in earth-abundant magnesium chemistry involving diamide-related compounds.

| Research Area | Key Compound Type | Example Application/Finding | Significance | Reference |

| Low-Valent Magnesium Chemistry | Magnesium(I) Dimers | Reductive dimerization of CO. | Access to novel reactivity and compounds. | acs.orgnih.gov |

| Sustainable Catalysis | Terminal Magnesium Hydrides | Catalytic formation of C-Si bonds. | Replacement of precious metal catalysts. | columbia.edu |

| Small Molecule Activation | Dimagnesium-Dinitrogen Complexes | Activation of N₂, CO, H₂, C₂H₄. | New routes for chemical synthesis. | chemrxiv.orgresearchgate.net |

| Heterobimetallic Chemistry | Cu-Mg Bonded Compounds | Source of cupride anion for synthesis. | Creation of new bimetallic reagents. | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Challenges and Opportunities in the Field of this compound Research

Despite the significant progress and promising applications, the field of this compound research faces several challenges that also present opportunities for future investigation.

One of the primary challenges is the handling and stability of many magnesium amide and related low-valent magnesium compounds. wikipedia.org These compounds are often highly reactive and sensitive to air and moisture, necessitating specialized synthetic techniques and inert atmosphere conditions. noaa.gov While this reactivity is key to their utility, it also poses a barrier to their widespread adoption and industrial application. The development of more robust and user-friendly magnesium reagents is a key area for future research.

Another challenge lies in fully understanding the complex reaction mechanisms that underpin the reactivity of these compounds. acs.org For example, while the catalytic potential of magnesium complexes is being realized, detailed mechanistic studies are often required to optimize catalyst performance and expand their substrate scope. acs.org Computational studies are playing an increasingly important role in elucidating these mechanisms and guiding the design of new and improved catalysts. acs.org

In the context of hydrogen storage, the primary challenge remains the development of materials that meet all the requirements for practical applications, including high gravimetric and volumetric hydrogen density, fast kinetics, and moderate operating temperatures and pressures. mdpi.com While this compound-containing systems have shown promise, further optimization is needed to achieve these goals.

Despite these challenges, the opportunities in this compound research are vast. The abundance and low cost of magnesium make it a highly desirable element for developing sustainable chemical technologies. columbia.edu There is significant potential for the discovery of new reactions and catalytic processes mediated by magnesium complexes. The continued exploration of low-valent magnesium chemistry is likely to uncover new and unexpected reactivity, further expanding the synthetic toolkit available to chemists. acs.org

The synergy between experimental and computational chemistry will be crucial in addressing the existing challenges and unlocking the full potential of this compound and its derivatives. nih.govacs.org As our fundamental understanding of these fascinating compounds grows, so too will their impact on materials science, energy, and catalysis.

Q & A

Q. What methodologies are employed to synthesize and characterize magnesium diamide in laboratory settings?

this compound synthesis typically involves reacting magnesium with ammonia derivatives under controlled conditions. While direct synthesis protocols are not detailed in the literature, analogous diamide compounds are synthesized via nucleophilic substitution reactions between acyl chlorides and amines, followed by purification through recrystallization or column chromatography . Characterization requires elemental analysis, IR spectroscopy (to confirm N–H and Mg–N bonds), and NMR spectroscopy (to verify molecular structure). Mass spectrometry further validates purity and molecular weight. Researchers must ensure inert atmospheres (e.g., argon) to prevent hydrolysis or oxidation during synthesis .

Q. What safety protocols are critical when handling this compound in experimental workflows?

this compound releases ammonia (NH₃) upon decomposition, necessitating stringent safety measures:

- Use fume hoods with adequate ventilation to mitigate NH₃ exposure .

- Employ personal protective equipment (PPE), including nitrile gloves, lab coats, and gas-tight goggles.

- Store in airtight, moisture-resistant containers under inert gas.

- Emergency protocols should include neutralization of spills with weak acids (e.g., citric acid) and immediate evacuation if NH₃ concentrations exceed 25 ppm .

Q. How can gravimetric analysis determine the empirical formula of this compound?

A combustion analysis approach is recommended:

- Weigh a sample of this compound and combust it in oxygen.

- Measure the mass of MgO and NH₃ produced (via trapping in HCl and back-titration).

- Calculate molar ratios using atomic masses (Mg: 24.3 g/mol; N: 14 g/mol; H: 1 g/mol).

- Cross-validate results with X-ray diffraction (XRD) or inductively coupled plasma mass spectrometry (ICP-MS) to resolve discrepancies from hygroscopicity or incomplete combustion .

Advanced Research Questions

Q. How does this compound modulate redox-sensitive pathways in cellular systems?

this compound may act as a thiol-oxidizing agent, akin to diamide compounds used to study cysteine redox states. In proteomic studies, diamide induces disulfide bonds in proteins, which are quantified via DTNB (Ellman’s reagent) assays or MALDI-TOF mass spectrometry. Researchers should titrate concentrations (0.1–5 mM) and monitor time-dependent effects to avoid over-oxidation artifacts. Control experiments must include reducing agents (e.g., DTT) to confirm reversibility .

Q. What challenges arise in interpreting conflicting reactivity data for this compound across experimental conditions?

Discrepancies often stem from:

- Solvent effects : Polar aprotic solvents (e.g., THF) stabilize this compound, while protic solvents accelerate hydrolysis.

- Temperature sensitivity : Reactions above 40°C may decompose the compound, releasing NH₃ and altering stoichiometry.

- Analytical limitations : IR and NMR spectra can overlap with byproducts; high-resolution MS or single-crystal XRD is advised for unambiguous identification .

Q. Can this compound serve as a precursor for novel coordination complexes?

this compound’s Lewis acidity allows it to coordinate with electron-rich ligands (e.g., pyridines, phosphines). Methodology:

- React this compound with transition metal halides (e.g., FeCl₃) in anhydrous toluene.

- Characterize complexes via X-ray crystallography and magnetic susceptibility measurements.

- Monitor ligand exchange kinetics using UV-Vis spectroscopy at varying temperatures .

Q. How do spectroscopic techniques validate the structural integrity of synthesized this compound?

- ¹H/¹³C NMR : Identify NH₂ protons (δ 1.5–2.5 ppm) and Mg-bound carbons.

- IR spectroscopy : Confirm Mg–N stretches (400–500 cm⁻¹) and absence of O–H bonds (ruling out hydrolysis).

- Elemental analysis : Match experimental C/N/Mg ratios to theoretical values (±0.3% tolerance). Discrepancies >1% indicate impurities .

Q. What mechanistic insights explain this compound’s reactivity in organometallic catalysis?

this compound can activate C–X bonds (X = halogen) in cross-coupling reactions. Key steps:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。